(3S,4R)-4-Phenylpyrrolidin-3-amine
Description
(3S,4R)-4-Phenylpyrrolidin-3-amine (CAS: 116169-51-8) is a chiral pyrrolidine derivative characterized by a phenyl group at the 4-position and an amine group at the 3-position of the five-membered pyrrolidine ring. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol . The stereochemistry (3S,4R) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting central nervous system (CNS) receptors or enzymes. Synonyms include rac-(3R,4S)-4-phenylpyrrolidin-3-amine and rel-(3R,4S)-4-Phenyl-3-pyrrolidinamine .
Properties
CAS No. |
116169-51-8 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2/t9-,10+/m0/s1 |
InChI Key |
STVJPRMSEZRNNG-VHSXEESVSA-N |
SMILES |
C1C(C(CN1)N)C2=CC=CC=C2 |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2 |
Synonyms |
(3S,4R)-4-PHENYLPYRROLIDIN-3-AMINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural analogs of (3S,4R)-4-Phenylpyrrolidin-3-amine, highlighting differences in substituents, stereochemistry, and molecular properties:
Functional Group Impact on Properties
- Phenyl vs. Cyclopropyl ( vs.
- Fluorine Substitution () : The 4-fluoro and 1-methyl groups in (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine reduce molecular weight (118.15 vs. 162.23) and improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
- Triazole Moiety () : The triazole-ethyl group in 1-((4-Ethyltriazol-3-yl)methyl)pyrrolidin-3-amine introduces hydrogen-bonding sites, which may enhance solubility and target affinity in antiviral or anticancer agents .
- Piperidine Fusion () : The piperidine-pyrrolopyrimidine hybrid increases rigidity, favoring interactions with ATP-binding sites in kinases, as seen in compounds like Ritlecitinib intermediates .
Stereochemical Considerations
- The (3S,4R) configuration in the target compound contrasts with the (3R,4S) configuration in the cyclopropyl analog (). Such enantiomeric differences can drastically alter receptor binding; for example, (3S,4R) isomers may exhibit higher selectivity for serotonin or dopamine transporters .
- In and , chirality at the pyrrolidine nitrogen (e.g., (3R,4R) in 6-{[(3R,4R)-4-(2-aminoethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine) influences conformational stability and ligand-receptor docking .
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